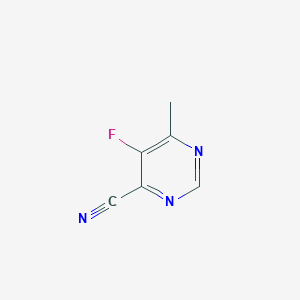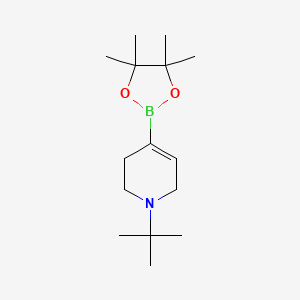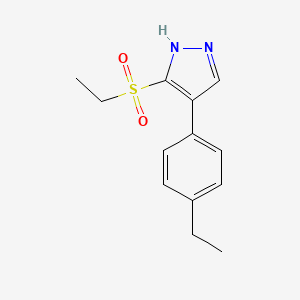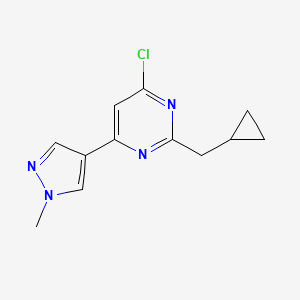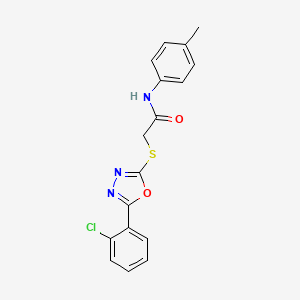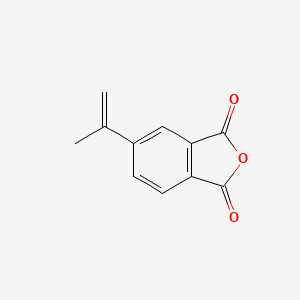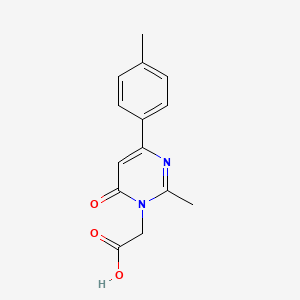
(3-(Morpholine-4-sulfonamido)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Morpholine-4-sulfonamido)phenyl)boronic acid is a boronic acid derivative with the molecular formula C10H15BN2O5S and a molecular weight of 286.11 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine-4-sulfonamido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with morpholine-4-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Morpholine-4-sulfonamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
(3-(Morpholine-4-sulfonamido)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with biological molecules such as enzymes and proteins, inhibiting their activity or altering their function. The compound’s boronic acid group is key to its reactivity, enabling it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the morpholine-4-sulfonamido group, making it less versatile in biological applications.
(4-(Morpholine-4-sulfonamido)phenyl)boronic acid: Similar structure but with different substitution patterns on the phenyl ring.
(3-(Piperidine-4-sulfonamido)phenyl)boronic acid: Contains a piperidine ring instead of a morpholine ring, leading to different chemical properties.
Uniqueness
(3-(Morpholine-4-sulfonamido)phenyl)boronic acid is unique due to its combination of a boronic acid group with a morpholine-4-sulfonamido substituent. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H15BN2O5S |
|---|---|
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
[3-(morpholin-4-ylsulfonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BN2O5S/c14-11(15)9-2-1-3-10(8-9)12-19(16,17)13-4-6-18-7-5-13/h1-3,8,12,14-15H,4-7H2 |
Clé InChI |
GIJMTWQBKQXNGF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


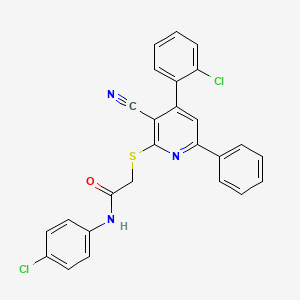
![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)

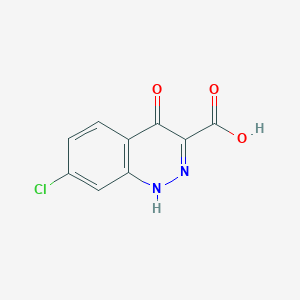
![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)


